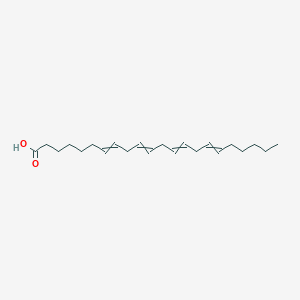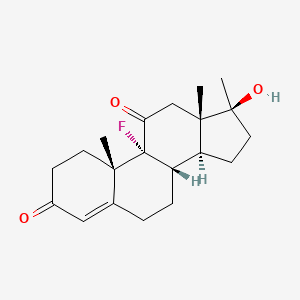
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves aromatic nucleophilic substitution reactions, where fluorinated benzene derivatives are reacted with nucleophiles such as lithium dimesitylphosphide to introduce various functional groups. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives have been synthesized through such methods, highlighting the synthetic accessibility of fluorinated aromatic compounds with complex substituents (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds often employs techniques like X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the electronic environment. For instance, the study of various fluorinated metal-organic frameworks and their ligands has provided insights into the impact of fluorination on molecular geometry and bonding characteristics (Zhang et al., 2014).
Chemical Reactions and Properties
Fluorinated benzene derivatives participate in a range of chemical reactions, exploiting the reactivity of the fluorine atoms and the aromatic system. The introduction of fluorine atoms significantly affects the chemical behavior, offering pathways to diverse functionalizations and applications in creating novel materials or chemical entities with specific properties (Cohen, 1972).
Physical Properties Analysis
The physical properties of fluorinated compounds are markedly influenced by the presence of fluorine atoms, which can impact solubility, density, and thermal stability. Fluorination typically enhances the material's resistance to solvents and chemicals, making them suitable for various industrial applications (Yang & Hsiao, 2004).
Chemical Properties Analysis
Fluorinated benzene derivatives exhibit unique chemical properties due to the strong electronegativity of fluorine, which influences the electronic distribution in the molecule. This can lead to increased acidity of adjacent hydrogen atoms and a greater tendency towards forming stable complexes with metals or undergoing nucleophilic substitutions. The chemical versatility of these compounds is crucial for their utility in synthesizing advanced materials and chemicals (Chung & Hsiao, 2008).
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) : A fluorinated bis(triazole) ligand, closely related to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene, was used to coordinate with Mn(II), Co(II), Fe(II), and Cu(II) ions to build six novel metal-organic frameworks (MOFs). These MOFs showed different supramolecular architectures and demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria (Zhang et al., 2014).
Synthesis and Redox Properties : Sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized and its redox properties were investigated. The compound was characterized by various spectroscopic methods and its molecular structure was analyzed through X-ray crystallography (Sasaki et al., 1999).
Allergic Contact Dermatitis : An outbreak of dermatitis among laboratory workers exposed to this compound, an intermediate of an insecticide, was reported. Patch testing confirmed allergic reactions to the compound (Carmichael et al., 1989).
Optical Properties and Phase Behaviour : Selectively fluorinated rigid rods based on 4-pyridylethynyl group, including derivatives of this compound, were prepared and characterized for their UV-Vis absorption, fluorescence spectra, and X-ray crystal structures. These compounds exhibited a variety of packing motifs and phase behaviors (Fasina et al., 2004).
Synthesis of Oxadiazoles : An efficient acid-catalyzed condensation process was reported for forming 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)-2,3,5,6-tetrafluorobenzenes, utilizing substituted benzohydrazides and tetrafluoroterephthalic acid. These products were characterized by NMR, IR, and mass spectra (Dhotre et al., 2020).
Preparation of Phosphorus-Based Conjugated Systems : A study presented a synthetic method for 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes), aiming to create linear phosphorus-based conjugated systems. Compounds like 1,4-Bis[bis(diethylamino)phosphanyl]-2,3,5,6-tetrafluorobenzene were synthesized and analyzed using spectroscopic methods and X-ray crystallography (Orthaber et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZZSUAGFSGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237975 | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89992-50-7 | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in chemical synthesis?
A1: this compound serves as a key intermediate in the synthesis of various chemical compounds. Notably, it acts as a precursor in the production of certain insecticides. []
Q2: Are there any known health risks associated with exposure to this compound?
A2: Yes, research indicates that exposure to this compound can cause allergic contact dermatitis. This was observed in laboratory workers handling the compound, along with its derivatives tetrafluoroterephthalonitrile (TFTPN) and 1,4-bis(dimethylaminomethyl)-2,3,5,6-tetrafluorobenzene (BDTFB amine). [] Patch testing confirmed allergies to this compound in several workers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















